molecular formula C17H11ClFNO B12457550 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol

2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol

Cat. No.: B12457550
M. Wt: 299.7 g/mol
InChI Key: OOXYMJXESMOHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol involves the condensation reaction between 3-chloro-4-fluoroaniline and 2-hydroxy-1-naphthaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol has been studied for its antibacterial activity. It has shown promising results against various bacterial strains, making it a potential candidate for the development of new antibacterial agents.

Mechanism of Action

The antibacterial activity of 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol is believed to be due to its ability to interact with bacterial cell membranes and enzymes. The compound can form complexes with metal ions, which enhances its ability to disrupt bacterial cell walls and inhibit enzyme activity. This leads to the death of bacterial cells .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol include other Schiff bases derived from naphthaldehyde and substituted anilines. For example:

These compounds share similar synthetic routes and applications but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11ClFNO

Molecular Weight

299.7 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenyl)iminomethyl]naphthalen-1-ol

InChI

InChI=1S/C17H11ClFNO/c18-15-9-13(7-8-16(15)19)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H

InChI Key

OOXYMJXESMOHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.